molecular formula C14H14N4O2S B11193095 6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11193095
M. Wt: 302.35 g/mol
InChI Key: LWWUUFNTGJXENM-UHFFFAOYSA-N
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Description

6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the class of isothiazolo[4,5-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with topoisomerase I. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage during cell replication . This leads to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and its potent activity as a topoisomerase I inhibitor. This makes it a valuable compound for further research in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

6-butyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C14H14N4O2S/c1-2-3-8-18-13(19)12-11(16-14(18)20)10(17-21-12)9-6-4-5-7-15-9/h4-7H,2-3,8H2,1H3,(H,16,20)

InChI Key

LWWUUFNTGJXENM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O

Origin of Product

United States

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